Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate
Description
Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a phenylacetamido substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring. This compound (Compound ID: Y509-1373) is structurally characterized by its hybrid aromatic-heterocyclic framework, which combines the electron-rich thiophene core with a lipophilic phenylacetamido side chain .
Properties
IUPAC Name |
methyl 2-[(2-phenylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-18-14(17)11-7-8-19-13(11)15-12(16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHPNBOUSRDYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-phenylacetamido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with phenylacetamide under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of catalysts and specific temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-phenylacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
Bioactivity
- Antioxidant/Anti-inflammatory Potential: Ethyl 2-(2-cyanoacetamido) analogs exhibit in vitro antioxidant activity (e.g., DPPH radical scavenging) and in vivo anti-inflammatory effects (e.g., carrageenan-induced paw edema models) . The phenylacetamido group in the target compound may confer similar bioactivity due to its electron-withdrawing and hydrophobic properties.
- Structural Influence : The presence of methyl/ethyl esters and substituted phenyl groups modulates solubility and membrane permeability, critical for bioavailability .
Physicochemical Data
- Molecular Weight: The target compound’s molecular formula (C₁₅H₁₃NO₃S) suggests a molecular weight of ~295.33 g/mol, comparable to ethyl analogs (e.g., ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate: ~304.34 g/mol) .
- Solubility : Methyl esters generally enhance solubility in organic solvents compared to ethyl esters, as seen in phenyl 2-thiophenecarboxylate derivatives (CAS 881-89-0) .
Biological Activity
Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial : Exhibits activity against a range of pathogens.
- Anticancer : Shows potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Demonstrates effects in reducing inflammation.
- Antihypertensive : Impacts blood pressure regulation.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiophene ring structure allows for binding to various enzymes and receptors, influencing biochemical pathways associated with inflammation, cell growth, and microbial resistance.
Key Mechanisms Include:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Cell Signaling Modulation : It affects signaling pathways that regulate immune responses and cellular proliferation.
- Receptor Interaction : Binding to specific receptors can alter the physiological responses in target cells, enhancing or inhibiting certain functions.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against various cancer cell lines, showing IC50 values indicating effective dose-response relationships.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These findings suggest that this compound may act as a potential lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties in animal models. It reduces markers of inflammation such as TNF-alpha and IL-6 when administered at therapeutic doses.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 32 µg/mL, suggesting its potential use in treating infections caused by resistant strains. -
Cancer Cell Proliferation Study :
In a recent study, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell growth, with an IC50 value of 25 µM, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
